molecular formula C17H19NO2 B2541195 4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide CAS No. 694454-06-3

4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide

Cat. No.: B2541195
CAS No.: 694454-06-3
M. Wt: 269.344
InChI Key: LXUZRBOJACWYLG-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(3-methylphenoxy)ethyl]benzamide (CAS 694454-06-3) is a benzamide derivative characterized by a 4-methylbenzoyl group linked via an amide bond to a 2-(3-methylphenoxy)ethyl side chain. Its molecular formula is C₁₇H₁₉NO₂ (MW: 269.35 g/mol).

Properties

IUPAC Name

4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-6-8-15(9-7-13)17(19)18-10-11-20-16-5-3-4-14(2)12-16/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUZRBOJACWYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide typically involves the following steps:

    Preparation of 3-methylphenoxyethylamine: This intermediate can be synthesized by reacting 3-methylphenol with ethylene oxide in the presence of a base such as sodium hydroxide.

    Formation of 4-methylbenzoyl chloride: This can be prepared by reacting 4-methylbenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the reaction of 3-methylphenoxyethylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: 4-methyl-N-[2-(3-methylphenoxy)ethyl]benzoic acid.

    Reduction: 4-methyl-N-[2-(3-methylphenoxy)ethyl]benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomerism

  • 4-Methyl-N-[2-(4-methylphenoxy)ethyl]benzamide (CAS 5925-90-6): Differs in the position of the methyl group on the phenoxy ring (4-methyl vs. 3-methyl). Key Data:
Property 3-Methyl Isomer 4-Methyl Isomer
Molecular Weight 269.35 g/mol 269.34 g/mol
ChemSpider ID 1661927 N/A

Functional Group Variations

A. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Contains a dimethoxyphenethyl group instead of a methylphenoxyethyl chain.
  • Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
B. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Features a hydroxyl group on the ethyl side chain, enabling hydrogen bonding.
  • Structural rigidity from the 1,1-dimethylethyl group contrasts with the flexible ether in the target compound .
C. Sulfamoyl Derivatives ()
  • 4-Methyl-N-(2-(N-phenylsulfamoyl)ethyl)benzamide :
    • Sulfamoyl group introduces polarity and hydrogen-bonding capacity.
    • Higher melting point (149.7–150.7°C) compared to the target compound, likely due to increased intermolecular forces .

Piperidine-Containing Analog

  • 4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide: Replaces the phenoxy group with a piperidine ring. The basic nitrogen in piperidine enhances solubility in acidic environments and may influence biological activity (e.g., receptor targeting). Crystal Structure: Chair conformation of piperidine; hydrogen bonding between amide, water, and piperidine N–H groups .

Physicochemical Comparison

Compound Key Functional Groups Melting Point (°C) LogP (Predicted)
4-Methyl-N-[2-(3-methylphenoxy)ethyl]benzamide Amide, ether, methyl N/A ~3.5 (estimated)
Rip-B Amide, dimethoxy 90 ~2.8
4-Methyl-N-(2-(N-phenylsulfamoyl)ethyl)benzamide Amide, sulfamoyl 149.7–150.7 ~2.2
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxyl N/A ~1.9

Biological Activity

4-Methyl-N-[2-(3-methylphenoxy)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the benzamide class, which is known for diverse biological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C17H19NO2. Its structure features a benzamide core with a methyl group and a phenoxyethyl side chain, which are crucial for its biological interactions.

1. Anti-Inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.

2. Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action appears to involve the induction of apoptosis through modulation of Bcl-2 family proteins, which are critical regulators of cell death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A-431<10Induction of apoptosis
Jurkat<15Modulation of Bcl-2 proteins

3. Receptor Binding Studies

This compound has been investigated as a potential ligand in receptor binding studies. Preliminary data suggest that it may interact with various receptors, modulating their activity and influencing downstream signaling pathways. Such interactions are critical for understanding its therapeutic potential in treating diseases related to receptor dysfunction.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Receptor Modulation : It potentially alters receptor activities, which could affect various physiological processes.
  • Apoptosis Induction : By influencing Bcl-2 family proteins, it promotes programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammation : In an animal model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups .
  • Cancer Treatment Exploration : A study screening a library of compounds identified this benzamide as a promising candidate for further development due to its potent cytotoxicity against multiple cancer cell lines .

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